Ammonium 3-hydroxy-5-methylbenzenesulphonate Ammonium 3-hydroxy-5-methylbenzenesulphonate
Brand Name: Vulcanchem
CAS No.: 97404-11-0
VCID: VC16985915
InChI: InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3
SMILES:
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol

Ammonium 3-hydroxy-5-methylbenzenesulphonate

CAS No.: 97404-11-0

Cat. No.: VC16985915

Molecular Formula: C7H11NO4S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Ammonium 3-hydroxy-5-methylbenzenesulphonate - 97404-11-0

Specification

CAS No. 97404-11-0
Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
IUPAC Name azanium;3-hydroxy-5-methylbenzenesulfonate
Standard InChI InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3
Standard InChI Key MEEPLHRCZWVNGD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+]

Introduction

Chemical Identity and Molecular Characterization

Ammonium 3-hydroxy-5-methylbenzenesulphonate belongs to the sulfonic acid derivative class, with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol. Its IUPAC name, azanium;3-hydroxy-5-methylbenzenesulfonate, reflects the ammonium cation paired with the deprotonated sulfonic acid moiety. Key identifiers include the Canonical SMILES CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] and the InChIKey MEEPLHRCZWVNGD-UHFFFAOYSA-N.

Structural Features

The compound’s benzene core features three substituents:

  • A hydroxyl group (-OH) at the 3rd position,

  • A methyl group (-CH₃) at the 5th position,

  • A sulfonate group (-SO₃⁻) at the 1st position, stabilized by an ammonium counterion ([NH₄]⁺).

This arrangement creates distinct electronic effects: the electron-donating hydroxyl and methyl groups activate the ring toward electrophilic substitution, while the electron-withdrawing sulfonate group directs reactivity to specific positions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.97404-11-0
Molecular FormulaC₇H₁₁NO₄S
Molecular Weight205.23 g/mol
IUPAC Nameazanium;3-hydroxy-5-methylbenzenesulfonate
SMILESCC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+]
Solubility (Water)Highly soluble due to ionic character

Synthesis and Industrial Production

Primary Synthesis Routes

The compound is typically synthesized via sulfonation of 3-hydroxy-5-methylphenol followed by neutralization with ammonium hydroxide. A representative protocol involves:

  • Sulfonation:

    • Reacting 3-hydroxy-5-methylphenol with concentrated sulfuric acid at 40–60°C for 4–6 hours.

    • Quenching the reaction with ice-water to precipitate the sulfonic acid intermediate.

  • Neutralization:

    • Treating the intermediate with aqueous ammonium hydroxide (NH₄OH) at pH 8–9.

    • Crystallizing the product under reduced pressure and low temperatures (5–10°C) to enhance purity.

Yields exceeding 85% are achievable with optimized molar ratios (phenol:sulfuric acid ≈ 1:1.2) and strict temperature control.

Table 2: Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
Temperature40–60°C (sulfonation)Prevents degradation
Molar Ratio (Phenol:H₂SO₄)1:1.2Minimizes side reactions
Neutralization pH8–9Ensures complete salt formation
Crystallization Temperature5–10°CEnhances purity

Physicochemical Properties and Reactivity

Solubility and Stability

Ammonium 3-hydroxy-5-methylbenzenesulphonate exhibits high water solubility (>500 g/L at 25°C) due to its ionic nature. It remains stable under ambient conditions but decomposes above 200°C, releasing sulfur oxides and ammonia.

Chemical Reactivity

The compound participates in two primary reaction types:

  • Electrophilic Aromatic Substitution:

    • The hydroxyl and methyl groups direct electrophiles to the ortho and para positions relative to themselves.

    • Example: Nitration yields 2-nitro-3-hydroxy-5-methylbenzenesulphonate under controlled HNO₃/H₂SO₄ conditions.

  • Nucleophilic Displacement:

    • The sulfonate group can be replaced by stronger nucleophiles (e.g., CN⁻) in polar aprotic solvents like DMF.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediate

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs), where its sulfonate group enhances water solubility for improved bioavailability. For example, derivatization with acetic acid yields analogs of sulindac, a clinically used NSAID.

Dye and Pigment Synthesis

In textile chemistry, it acts as a coupling agent for azo dyes, facilitating diazonium salt reactions to produce vibrant orange and red hues. Its methyl group improves dye affinity for hydrophobic fabrics like polyester.

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: No studies assess its ecotoxicity or human health impacts.

  • Advanced Applications: Potential in catalysis or polymer science remains unexplored.

Recommended Studies

  • Environmental Fate Analysis: Track degradation pathways in aquatic systems.

  • Structure-Activity Relationships: Modify substituents to enhance pharmaceutical efficacy.

  • Industrial Scaling: Develop continuous-flow synthesis to reduce production costs.

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